molecular formula C15H17F3N2O3 B10868378 5,7-dimethyl-2-(morpholin-4-yl)-2-(trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one

5,7-dimethyl-2-(morpholin-4-yl)-2-(trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one

Cat. No.: B10868378
M. Wt: 330.30 g/mol
InChI Key: FJGNHLFSXOXCBM-UHFFFAOYSA-N
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Description

5,7-DIMETHYL-2-MORPHOLINO-2-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4H-PYRANO[2,3-B]PYRIDIN-4-ONE is a complex organic compound featuring a pyrano[2,3-b]pyridin-4-one core structure This compound is notable for its unique combination of functional groups, including a morpholino group, a trifluoromethyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-2-MORPHOLINO-2-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4H-PYRANO[2,3-B]PYRIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-b]pyridin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[2,3-b]pyridin-4-one core.

    Introduction of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, often using morpholine as the nucleophile.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-2-MORPHOLINO-2-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4H-PYRANO[2,3-B]PYRIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Morpholine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles or electrophiles.

Scientific Research Applications

5,7-DIMETHYL-2-MORPHOLINO-2-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4H-PYRANO[2,3-B]PYRIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-2-MORPHOLINO-2-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4H-PYRANO[2,3-B]PYRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    5,7-DIMETHYL-2-MORPHOLINO-2-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4H-PYRANO[2,3-B]PYRIDIN-4-ONE: shares structural similarities with other pyrano[2,3-b]pyridin-4-one derivatives, such as:

Properties

Molecular Formula

C15H17F3N2O3

Molecular Weight

330.30 g/mol

IUPAC Name

5,7-dimethyl-2-morpholin-4-yl-2-(trifluoromethyl)-3H-pyrano[2,3-b]pyridin-4-one

InChI

InChI=1S/C15H17F3N2O3/c1-9-7-10(2)19-13-12(9)11(21)8-14(23-13,15(16,17)18)20-3-5-22-6-4-20/h7H,3-6,8H2,1-2H3

InChI Key

FJGNHLFSXOXCBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)CC(O2)(C(F)(F)F)N3CCOCC3)C

Origin of Product

United States

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